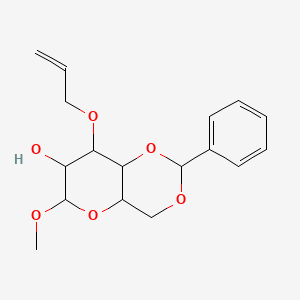

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside: is a complex carbohydrate derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including an allyl group at the 3-O position and a benzylidene group spanning the 4,6-O positions of the mannopyranoside ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available carbohydrate precursors. One common method involves the protection of the hydroxyl groups on the mannopyranoside ring, followed by selective allylation at the 3-O position. The benzylidene group is then introduced to protect the 4,6-O positions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzylidene group can produce benzyl alcohol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Building Block

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a chiral building block in the synthesis of various sugar derivatives. Its structural features facilitate the formation of glycosidic bonds, which are crucial in constructing oligosaccharides and polysaccharides. For instance, it has been utilized in the synthesis of methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside through Helferich glycosylation reactions .

Glycosylation Reactions

The compound's ability to participate in glycosylation reactions makes it valuable for synthesizing complex carbohydrates. Research indicates that the use of 4,6-O-benzylidene protection enhances the selectivity and yield of glycosylation reactions involving mannopyranosides . The stereochemical outcomes can be significantly influenced by the protecting groups used during these reactions.

Medicinal Chemistry

Antimicrobial Activity

this compound has shown potential in antimicrobial applications. Related compounds have been investigated for their ability to prevent bacterial adherence to host tissues. For example, methyl alpha-D-mannopyranoside has been studied for its effectiveness in preventing Escherichia coli colonization in urinary tract infections . This suggests that derivatives of this compound may exhibit similar properties.

Inhibition of Glycosidases

The compound is also relevant in the development of glycosidase inhibitors. These enzymes play critical roles in various biological processes and are targets for drug development. Studies have indicated that modifications to mannopyranosides can lead to effective inhibitors of glycosidases, which may have therapeutic implications for diseases like diabetes and cancer .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors involved in carbohydrate metabolism. The allyl and benzylidene groups may enhance binding affinity or selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a glucopyranoside ring instead of mannopyranoside.

Methyl alpha-D-mannopyranoside: Lacks the allyl and benzylidene groups, making it less reactive and versatile.

Methyl 3-O-allyl-alpha-D-mannopyranoside: Similar but without the benzylidene protection at the 4,6-O positions.

Uniqueness: Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to the presence of both allyl and benzylidene groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions that are not possible with simpler analogs.

Actividad Biológica

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H26O6 and a molecular weight of 362.42 g/mol. Its structure features an allyl group at the 3-position and benzylidene groups at the 4 and 6 positions. These structural characteristics are significant as they influence the compound's reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate immune responses effectively. For instance, preliminary studies indicate that it may reduce the expression of inflammatory markers in vitro, which could have implications for treating inflammatory diseases.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell migration, which are critical processes in cancer metastasis.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors involved in metabolic pathways. The presence of the allyl and benzylidene groups enhances its binding affinity to these targets, potentially modulating their activity .

Interaction Studies

Preliminary interaction studies have shown that this compound may bind to enzymes involved in glycosylation processes. This binding could influence various signaling pathways related to inflammation and cancer progression .

Case Studies

- Anti-inflammatory Effects : In a study examining the effects of similar glycosides on cytokine production, this compound was shown to significantly reduce TNF-alpha levels in macrophages treated with lipopolysaccharides (LPS).

- Cancer Cell Proliferation : A recent study reported that this compound inhibited the growth of MCF-7 (breast cancer) cells by inducing apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis and is used in studying carbohydrate-protein interactions. Its unique structure allows researchers to explore glycosylation pathways and develop new therapeutic strategies targeting glycan-related diseases .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels in macrophages | |

| Anti-cancer | Inhibited proliferation of MCF-7 cells | |

| Glycosylation Studies | Involved in glycosylation processes |

Propiedades

IUPAC Name |

6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPVDBYGHHICFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.